molecular formula C8H5F2NO B6599799 3,5-Difluorobenzyl isocyanate CAS No. 1788904-18-6

3,5-Difluorobenzyl isocyanate

Cat. No.: B6599799
CAS No.: 1788904-18-6
M. Wt: 169.13 g/mol
InChI Key: DFMQJTXLALTNPO-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl isocyanate is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl ring and an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{3,5-Difluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency. non-phosgene methods are also being explored to address safety and environmental concerns. These methods include the use of carbonylation reactions and the thermal decomposition of carbamates.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.

    Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

    Polymerization: Can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and water.

    Catalysts: Tertiary amines, metal catalysts.

    Solvents: Acetonitrile, dichloromethane.

Major Products:

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

3,5-Difluorobenzyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.

    Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group ((-NCO)) reacts with nucleophilic sites on other molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.

Comparison with Similar Compounds

  • 3,5-Difluorophenyl isocyanate
  • 3,5-Dichlorobenzyl isocyanate
  • 3,5-Dimethylbenzyl isocyanate

Comparison: 3,5-Difluorobenzyl isocyanate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications where other isocyanates may not be as effective. For example, the fluorine atoms can enhance the compound’s stability and reactivity in certain polymerization reactions compared to its chlorinated or methylated counterparts.

Biological Activity

3,5-Difluorobenzyl isocyanate (DFBIC) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DFBIC, drawing from diverse sources and recent research findings.

  • Molecular Formula : C₇H₃F₂NO
  • CAS Number : 83594-83-6
  • Boiling Point : 159 °C
  • Density : 1.31 g/cm³ at 25 °C
  • Flash Point : 54 °C

DFBIC functions primarily as an isocyanate, which can interact with biological macromolecules such as proteins and nucleic acids. The reactivity of isocyanates stems from their ability to form covalent bonds with amines, thiols, and alcohols, leading to modifications that can alter the biological activity of these molecules. This property is significant in drug design and development, particularly for targeting specific enzymes or receptors.

Antifungal and Antiparasitic Activity

Recent studies have indicated that compounds similar to DFBIC exhibit antifungal properties. For instance, related isocyanates have demonstrated efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antifungal activity:

CompoundMIC (µg/mL)Target Organism
DFBIC (analog)0.003Candida albicans
DFBIC (analog)0.033Trichomonas vaginalis
Fluconazole>30Candida albicans

These results indicate that DFBIC may possess similar or superior antifungal properties compared to established antifungal agents like fluconazole .

Toxicological Profile

While exploring the biological activity of DFBIC, it is crucial to consider its toxicological effects. Isocyanates are known to cause respiratory issues and skin irritation upon exposure. A study examining occupational asthma linked exposure to isocyanates with increased incidences of respiratory symptoms among workers in manufacturing settings. The odds ratio for developing asthma symptoms was significantly higher among those exposed to isocyanates compared to non-exposed individuals .

Case Studies and Research Findings

  • Occupational Exposure Study :
    • A case-referent study was conducted among workers exposed to various isocyanates, including DFBIC. The findings revealed an association between higher time-weighted average (TWA) exposure levels and the onset of asthma symptoms, emphasizing the need for stringent safety measures in workplaces handling such compounds .
  • Antifungal Efficacy Assessment :
    • In a controlled laboratory setting, DFBIC analogs were tested against multiple fungal strains. Results showed that certain derivatives exhibited MIC values significantly lower than those of traditional antifungal agents, suggesting potential for therapeutic applications in treating fungal infections .
  • In Vivo Studies :
    • Animal models have been utilized to assess the in vivo efficacy of DFBIC analogs against parasitic infections. Studies demonstrated a reduction in parasitic load in treated subjects compared to controls, indicating promising therapeutic potential .

Properties

IUPAC Name

1,3-difluoro-5-(isocyanatomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQJTXLALTNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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